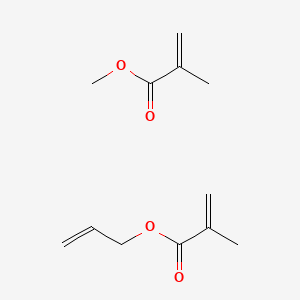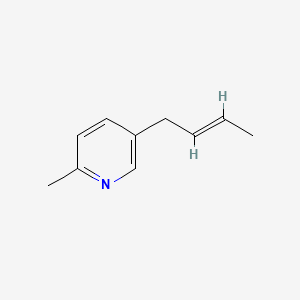
1-(4-Methoxyphenyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1-methylhydrazine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a methylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methoxyphenylhydrazine and methyl iodide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-1-methylhydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- **1-(4-Methoxyphenyl)-1
1-(4-Methoxyphenyl)-2-methylhydrazine: Similar structure but with a different substitution pattern.
1-(4-Methoxyphenyl)-1-ethylhydrazine: Contains an ethyl group instead of a methyl group.
Eigenschaften
CAS-Nummer |
35292-54-7 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C8H12N2O/c1-10(9)7-3-5-8(11-2)6-4-7/h3-6H,9H2,1-2H3 |
InChI-Schlüssel |
HZEHBAPKYPEFDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



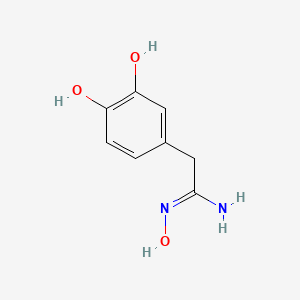

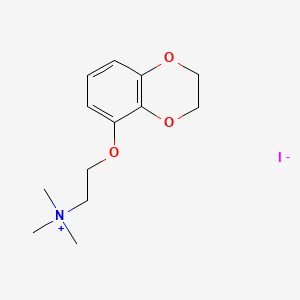
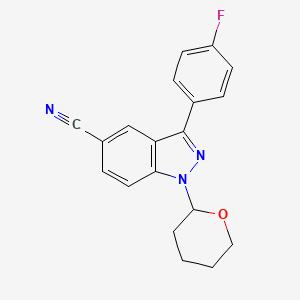

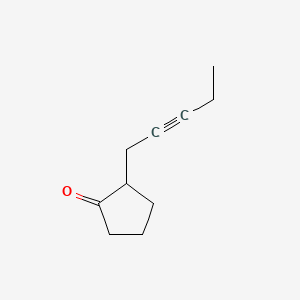
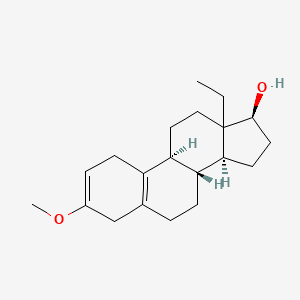
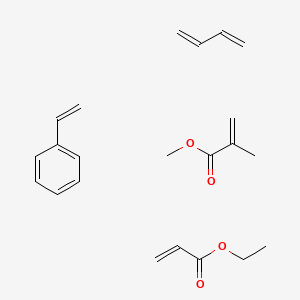


![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
